3-フルオロ-4-モルホリノアニリン塩酸塩

概要

説明

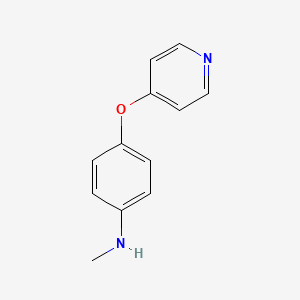

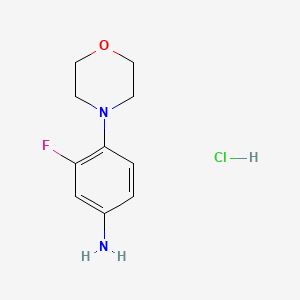

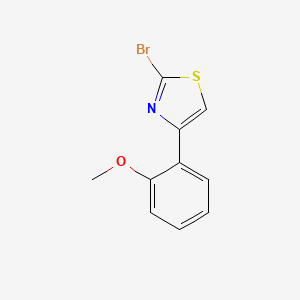

3-Fluoro-4-morpholinoaniline is a fluorinated aniline linked to a morpholine . It is used as a synthesis intermediate for Schiff bases, carbon nanodots, and carbamates in applications of APIs, OLEDs, and antimicrobials .

Synthesis Analysis

The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid. It was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl .Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-morpholinoaniline is C10H13FN2O . It has a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups .Chemical Reactions Analysis

By having the accessible primary amine, 3-fluoro-4-morpholinoaniline reacts with aldehyde to form Schiff bases .Physical And Chemical Properties Analysis

3-Fluoro-4-morpholinoaniline is a solid at 20 degrees Celsius . Its molecular weight is 196.23 g/mol .科学的研究の応用

抗菌特性

一連の新規な N-(1-(3-フルオロ-4-モルホリノフェニル)-1H-テトラゾール-5-イル)アミドを合成し、薬学的に関連する細菌株、例えば黄色ブドウ球菌、枯草菌、大腸菌、エンテロバクター・アエロゲネス、緑膿菌、セレウス菌に対するその in vitro 抗菌特性をスクリーニングしました . これらの化合物は有意な抗菌活性を示しました .

DNA ジラーゼ酵素阻害剤

合成された分子は、in silico 研究を用いて DNA ジラーゼ酵素阻害剤としてスクリーニングされました . 分子ドッキングシミュレーション研究は、抗菌活性に責任があるリガンドを特定するために実施されました .

スルホンアミドおよびカルバメートの合成

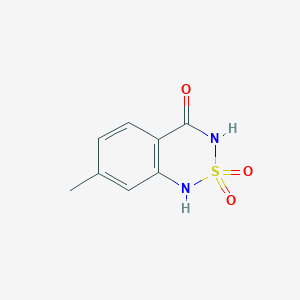

前駆体化合物である 3-フルオロ-4-モルホリノアニリンは、抗生物質ラインゾリドの重要な中間体です . 一連の新規スルホンアミドおよびカルバメートは、置換アリールスルホニルクロリドと置換アリール/非環式クロロホルミエートを前駆体化合物と反応させることによって、良好な収率で合成されました .

抗菌活性

合成されたスルホンアミドおよびカルバメートのほとんどは、良好なから強力な抗菌活性を示しました . スルホンアミド誘導体は、カルバメート誘導体と比較して、強力な抗真菌剤として機能しました .

分子ドッキング研究

分子ドッキング研究は、合成された化合物の活性酵素部位における親和性と配向を予測するために実施されました . 試験化合物は、良好な結合親和性を示し、活性部位周囲のアミノ酸と水素結合を形成しました .

フォトルミネッセンス量子収率の向上

4-モルホリノアニリンで装飾されたフェニレンジアミンカーボンナノドットは、フォトルミネッセンス量子収率が 28.3% から 41.8% に向上しました . フッ素化された 4-モルホリノアニリン (3-フルオロ-4-モルホリノアニリン) は、カーボンナノドットの発光波長を調整するために適用できます .

シッフ塩基の合成

新規なシッフ塩基、(E)-1-(((3-フルオロ-4-モルホリノフェニル)イミノ)メチル)ナフタレン-2-オールが合成されました . 生成物の構造は、UV-Vis、IR、質量、1H-NMR、13C-NMR 分光法などの分光データと単結晶 XRD 研究によって解明されました .

Safety and Hazards

将来の方向性

作用機序

Target of Action

3-Fluoro-4-morpholinoaniline hydrochloride is an important intermediate of the antibiotic drug linezolid . It is known to interact with bacterial topoisomerase II gyrase A, a key enzyme involved in DNA replication . This interaction inhibits the function of the enzyme, thereby disrupting bacterial growth .

Mode of Action

The compound has a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups . By having the accessible primary amine, 3-fluoro-4-morpholinoaniline hydrochloride reacts with aldehyde to form Schiff bases . These Schiff bases are known to inhibit biofilm formation, showing better inhibition than linezolid .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria by interacting with topoisomerase II gyrase A . This interaction disrupts the supercoiling and relaxation of DNA, which are crucial steps in DNA replication . As a result, bacterial growth is inhibited .

Pharmacokinetics

It is metabolized in the liver and excreted primarily in the urine .

Result of Action

The primary result of the action of 3-Fluoro-4-morpholinoaniline hydrochloride is the inhibition of bacterial growth . By interacting with topoisomerase II gyrase A and disrupting DNA replication, the compound prevents bacteria from multiplying . This makes it a valuable compound in the development of antimicrobial agents .

生化学分析

Biochemical Properties

3-Fluoro-4-morpholinoaniline hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins involved in cancer cell proliferation. It interacts with enzymes such as topoisomerase II and proteins involved in cell signaling pathways. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can inhibit the activity of these enzymes and proteins, thereby preventing cancer cell growth .

Cellular Effects

The effects of 3-Fluoro-4-morpholinoaniline hydrochloride on various types of cells and cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can downregulate the expression of genes involved in cell survival and upregulate genes associated with apoptosis .

Molecular Mechanism

At the molecular level, 3-Fluoro-4-morpholinoaniline hydrochloride exerts its effects through several mechanisms. It binds to the active sites of enzymes such as topoisomerase II, inhibiting their activity. This binding interaction often involves the formation of hydrogen bonds and other non-covalent interactions. Additionally, it can inhibit the activity of proteins involved in cell signaling pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-4-morpholinoaniline hydrochloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term studies have shown that its inhibitory effects on cancer cells can persist over time, although the degree of inhibition may decrease as the compound degrades .

Dosage Effects in Animal Models

The effects of 3-Fluoro-4-morpholinoaniline hydrochloride vary with different dosages in animal models. At low doses, it can effectively inhibit cancer cell proliferation without causing significant toxicity. At higher doses, it may cause adverse effects such as toxicity to normal cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of cancer cell growth .

Metabolic Pathways

3-Fluoro-4-morpholinoaniline hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound can be metabolized into several intermediate products, which may also have biological activity .

Transport and Distribution

Within cells and tissues, 3-Fluoro-4-morpholinoaniline hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in specific tissues, particularly those with high metabolic activity, such as cancerous tissues .

Subcellular Localization

The subcellular localization of 3-Fluoro-4-morpholinoaniline hydrochloride is critical for its activity and function. It is often found in the cytoplasm and nucleus of cells, where it can interact with its target enzymes and proteins. Post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, enhancing its efficacy .

特性

IUPAC Name |

3-fluoro-4-morpholin-4-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRPSSVBSBPDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677610 | |

| Record name | 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94442-23-6, 2689-38-5 | |

| Record name | Benzenamine, 3-fluoro-4-(4-morpholinyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94442-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(Pyridin-4-yl)oxy]phenyl}methanamine](/img/structure/B1502706.png)

![1-{4-[(Pyridin-4-yl)oxy]phenyl}methanamine](/img/structure/B1502707.png)

![1-{3-[(Pyridin-3-yl)oxy]phenyl}methanamine](/img/structure/B1502709.png)